3-Desmethyl Trimethoprim Glucuronide
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Overview
Description
3-Desmethyl Trimethoprim Glucuronide: is a metabolite of Trimethoprim, an antibiotic commonly used to treat urinary tract infections. This compound is formed through the glucuronidation process, where a glucuronic acid moiety is added to 3-Desmethyl Trimethoprim, enhancing its solubility and facilitating its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Desmethyl Trimethoprim Glucuronide typically involves the enzymatic glucuronidation of 3-Desmethyl Trimethoprim. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which transfer the glucuronic acid from UDP-glucuronic acid to the hydroxyl group of 3-Desmethyl Trimethoprim .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in bioreactors under controlled temperature and pH conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Desmethyl Trimethoprim Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: UDP-glucuronic acid and UGT enzymes under physiological conditions.
Major Products:
Hydrolysis: 3-Desmethyl Trimethoprim and glucuronic acid.
Conjugation: this compound.
Scientific Research Applications
Chemistry: 3-Desmethyl Trimethoprim Glucuronide is used as a reference standard in analytical chemistry to study the metabolism of Trimethoprim and its derivatives .
Biology: In biological research, this compound is used to investigate the role of glucuronidation in drug metabolism and the activity of UGT enzymes .
Medicine: In medical research, this compound is studied for its pharmacokinetics and pharmacodynamics, providing insights into the excretion and efficacy of Trimethoprim .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new antibiotics and in the quality control of Trimethoprim formulations .
Mechanism of Action
3-Desmethyl Trimethoprim Glucuronide exerts its effects through the inhibition of bacterial dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolic acid (THF). By inhibiting DHFR, the compound prevents the formation of THF, thereby disrupting bacterial DNA synthesis and leading to bacterial cell death . The glucuronidation process enhances the solubility and excretion of the compound, facilitating its removal from the body .
Comparison with Similar Compounds
Trimethoprim: The parent compound, used as an antibiotic.
3-Desmethyl Trimethoprim: A metabolite of Trimethoprim.
Trimethoprim Glucuronide: Another glucuronidated metabolite of Trimethoprim.
Uniqueness: 3-Desmethyl Trimethoprim Glucuronide is unique due to its specific glucuronidation at the 3-position, which significantly enhances its solubility and excretion compared to its parent compound and other metabolites .
Properties
Molecular Formula |
C19H24N4O9 |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H24N4O9/c1-29-9-4-7(3-8-6-22-19(21)23-16(8)20)5-10(14(9)30-2)31-18-13(26)11(24)12(25)15(32-18)17(27)28/h4-6,11-13,15,18,24-26H,3H2,1-2H3,(H,27,28)(H4,20,21,22,23)/t11-,12-,13+,15-,18+/m0/s1 |
InChI Key |
SRNPKATUMDBEQL-FRTWLMODSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC |
Origin of Product |
United States |
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